molecular formula C17H13ClN4O3S B2735409 N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-65-7

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2735409
CAS No.: 851079-65-7
M. Wt: 388.83
InChI Key: MYKWJHQJWYGWLV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.

    Aromatic Substitution: The final step involves the nucleophilic aromatic substitution of the 3-chlorophenyl group onto the imidazole-thioether intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Lithium Aluminum Hydride: Used for the reduction of various functional groups.

    Nucleophiles: Such as amines or thiols, can be used for substitution reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: shares similarities with other imidazole derivatives and thioether compounds.

    4-(3-chlorophenyl)-1-(4-nitrophenyl)semicarbazide:

Uniqueness

    Structural Complexity: The combination of aromatic, heterocyclic, and thioether components makes it unique.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-13(10-12)20-16(23)11-26-17-19-8-9-21(17)14-4-6-15(7-5-14)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKWJHQJWYGWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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